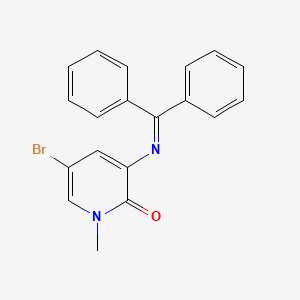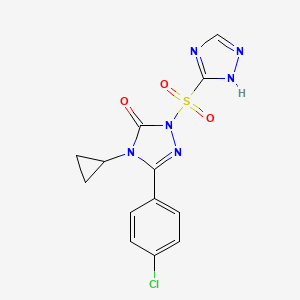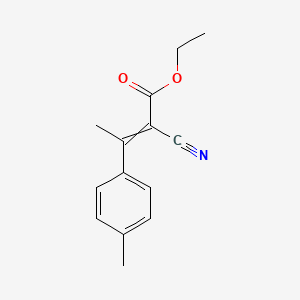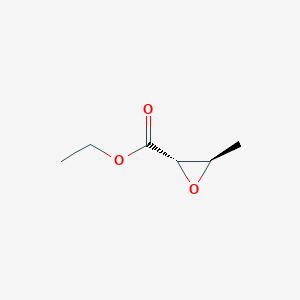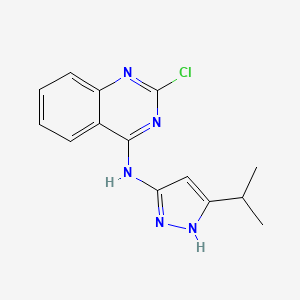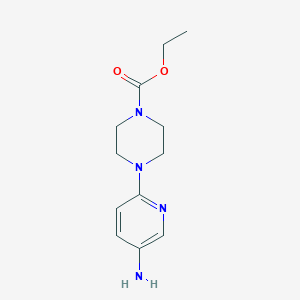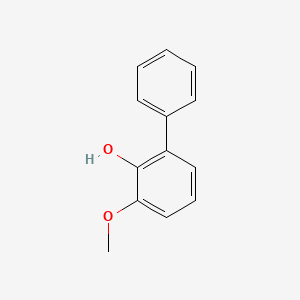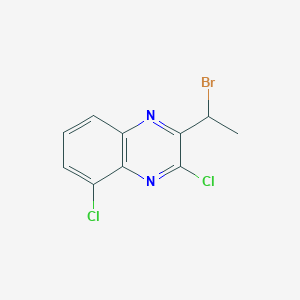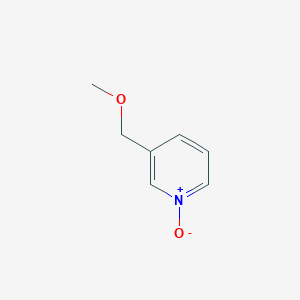
3-(Methoxymethyl)pyridine-1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxymethylpyridine N-oxide is an organic compound belonging to the class of pyridine N-oxides It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxymethylpyridine N-oxide can be synthesized through the oxidation of 3-methoxymethylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(Methoxymethyl)pyridine-1-oxide often involves continuous flow processes using microreactors. These methods offer advantages such as improved heat exchange, better reaction control, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: The compound can be reduced back to 3-methoxymethylpyridine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles, including amines, alcohols, and halides, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .
Scientific Research Applications
3-Methoxymethylpyridine N-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine N-oxide: Similar in structure but lacks the methoxymethyl group.
4-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the fourth position of the pyridine ring.
2-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the second position of the pyridine ring.
Uniqueness
This structural feature distinguishes it from other pyridine N-oxides and contributes to its specific properties and uses .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
GKEMGAMONJSNNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8290727.png)
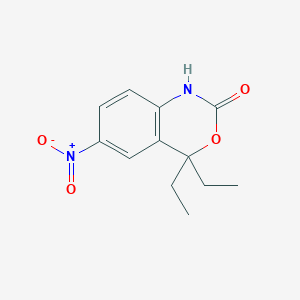
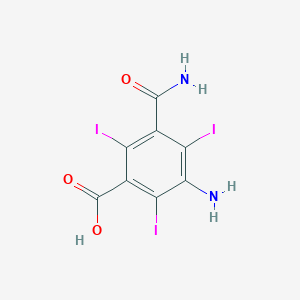
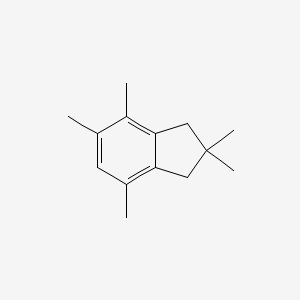
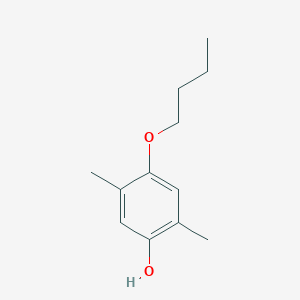
![4-[(2-Pyridyl)methylthio]benzoic acid](/img/structure/B8290768.png)
